rollidecin C

説明

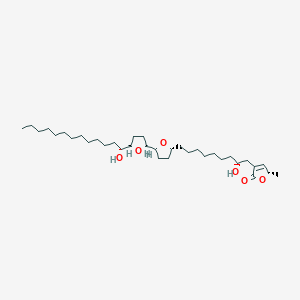

Structure

2D Structure

特性

分子式 |

C35H62O6 |

|---|---|

分子量 |

578.9 g/mol |

IUPAC名 |

(2S)-4-[(2R)-2-hydroxy-9-[(2R,5S)-5-[(2S,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]oxolan-2-yl]nonyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C35H62O6/c1-3-4-5-6-7-8-9-10-14-17-20-31(37)32-23-24-34(41-32)33-22-21-30(40-33)19-16-13-11-12-15-18-29(36)26-28-25-27(2)39-35(28)38/h25,27,29-34,36-37H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32+,33-,34-/m0/s1 |

InChIキー |

KVJOKNWVKJJSNO-JBSVHPCSSA-N |

異性体SMILES |

CCCCCCCCCCCC[C@H]([C@H]1CC[C@H](O1)[C@@H]2CC[C@H](O2)CCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O |

正規SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O |

同義語 |

rollidecin C |

製品の起源 |

United States |

Methodologies for Isolation and Rigorous Structural Elucidation of Rollidecin C

Advanced Bioprospecting and Isolation Strategies for Rollidecin C from Biological Sources

The primary natural source of this compound is the leaves of Rollinia mucosa, a plant belonging to the Annonaceae family. beilstein-journals.orgnih.govpsu.edu The isolation of this specific acetogenin (B2873293) relies on targeted strategies that leverage its chemical properties and biological activity.

The initial step in isolating this compound involves a process known as bioactivity-guided fractionation. mdpi.com This technique systematically separates crude plant extracts into simpler fractions and tests each for a specific biological activity, thereby directing the purification toward the active constituents. mdpi.comresearchgate.net

The process for this compound began with the extraction of Rollinia mucosa leaves using an aqueous methanol (B129727) solvent. nih.govresearchgate.net This crude extract, containing a complex mixture of compounds, was then subjected to a series of separation steps. The key to the process was the continuous monitoring of the fractions for cytotoxicity, particularly against the HT-29 human colon tumor cell line, for which this compound shows selective activity. beilstein-journals.orgnih.gov

Reversed-phase high-performance liquid chromatography (RP-HPLC) was the primary chromatographic technique employed for the separation. nih.gov To efficiently track the compound of interest through the fractionation process, researchers utilized liquid chromatography/electrospray mass spectrometry (LC/ESI-MS). nih.govresearchgate.net This analytical method allowed for the rapid identification of fractions containing compounds with the expected molecular weight corresponding to new acetogenins (B1209576), ultimately leading to the successful isolation of pure this compound. nih.gov This approach also facilitated the simultaneous isolation of other related acetogenins, such as rollidecin D and the known compound desacetyluvaricin. nih.gov

While the initial isolation of this compound was performed on an analytical scale for structural identification, obtaining larger, research-level quantities requires optimized and scalable methods. For Annonaceous acetogenins, this involves processing significant amounts of biomass. The selection of the plant part can be critical; for some species, small twigs and stems have been identified as a more reliable and sustainable source than fruits or seeds. core.ac.uk

For the separation process itself, preparative HPLC is a common method for purifying positional isomers and epimers that are often present in acetogenin mixtures. psu.edu An alternative and highly efficient technique for large-scale purification is countercurrent chromatography (CCC). psu.edu CCC is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, which can cause irreversible adsorption and degradation of sensitive molecules like acetogenins. This method is capable of handling large amounts of crude extract and has proven successful in separating homologous and isomeric acetogenins. psu.edu A typical large-scale isolation protocol combines several chromatographic steps, such as initial separation on ion-exchange resins followed by gel filtration, to yield milligram quantities of the pure compound. nih.gov

State-of-the-Art Spectroscopic and Spectrometric Techniques for Definitive Structure Determination

The definitive structural elucidation of a complex molecule like this compound is a puzzle solved by combining data from various advanced spectroscopic techniques. Mass spectrometry provides the molecular formula (C₃₅H₆₂O₆ for this compound), while a suite of Nuclear Magnetic Resonance (NMR) experiments reveals the precise arrangement of atoms and their stereochemical relationships. psu.educhemsociety.org.ng

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the carbon skeleton and proton environments of a molecule. nih.gov In the case of this compound, ¹H NMR spectra reveal the chemical shifts, integrations, and coupling patterns of all hydrogen atoms, while ¹³C NMR spectra identify all unique carbon environments. nih.govresearchgate.net

Key structural features of acetogenins give rise to characteristic signals. For instance, the α,β-unsaturated γ-lactone ring, a hallmark of this compound class, produces distinctive signals in both proton and carbon spectra. core.ac.uk Similarly, the protons and carbons within the tetrahydrofuran (B95107) (THF) rings and those attached to hydroxyl-bearing carbons have recognizable chemical shifts. ucl.ac.uk

Table 1: Representative ¹H and ¹³C NMR Data for Key Moieties in Annonaceous Acetogenins This table illustrates the typical chemical shift ranges for the structural components found in this compound and related acetogenins. The exact values for this compound are found in the primary literature.

| Functional Group Moiety | Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

| α,β-Unsaturated γ-lactone | H-35 | ~7.0 (q) | - |

| H-36 | ~5.0 (dq) | - | |

| C-1 | - | ~174 | |

| C-2 | - | ~131 | |

| C-3 | - | ~148 | |

| C-36 | - | ~70 | |

| Hydroxyl-bearing methine | CH-OH | ~3.4 - 4.0 (m) | ~70 - 74 |

| THF ring methine | CH-O- | ~3.8 - 4.1 (m) | ~79 - 83 |

| Alkyl chain methylene (B1212753) | -(CH₂)n- | ~1.2 - 1.4 (br s) | ~25 - 30 |

| Terminal methyl | -CH₃ | ~0.88 (t) | ~14 |

Data compiled from typical values for Annonaceous acetogenins. core.ac.ukchemsociety.org.ngchemrevise.org

While 1D NMR provides a list of parts, 2D NMR experiments show how they are connected. libretexts.org For this compound, a combination of these techniques was essential for assembling the planar structure. scispace.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (¹H-¹H vicinal coupling). It is used to trace the connectivity of the long fatty acid chain and establish relationships between protons within the THF rings. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It allows for the unambiguous assignment of carbon signals based on their corresponding, more easily interpreted, proton signals. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the structural fragments, such as linking the alkyl chains to the THF rings and connecting the entire fatty acid chain to the γ-lactone ring. chemsociety.org.ng

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly important for determining the relative stereochemistry of the substituents on the THF rings and the surrounding stereocenters. scispace.com

Determining the complex three-dimensional structure of this compound is the final and most challenging step. The relative stereochemistry, particularly around the THF ring system, is often deduced by comparing the ¹H NMR chemical shifts and coupling constants to those of synthetic model compounds or known acetogenins with established stereostructures. core.ac.uk

To determine the absolute configuration of chiral centers, a chemical derivatization technique is employed. The Mosher ester method is a powerful and widely used NMR-based technique for this purpose. stackexchange.comusm.edu The method involves reacting a chiral alcohol of unknown configuration with both the (R) and (S) enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. wikipedia.orgresearchgate.net

Because these new esters are diastereomers, they have different physical properties, including distinct NMR spectra. stackexchange.com By systematically comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, one can observe chemical shift differences (Δδ = δS - δR) for protons located near the newly formed ester linkage. The pattern of positive and negative Δδ values for protons on either side of the stereocenter allows for the unambiguous assignment of its absolute configuration (R or S). researchgate.net This analysis is applied to key hydroxyl-bearing stereocenters in the this compound molecule to establish its definitive absolute stereochemistry. core.ac.ukusm.edu

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the structural elucidation of novel natural products like this compound. Its primary strength lies in its ability to measure mass-to-charge ratios (m/z) with extremely high accuracy, which is crucial for determining the precise elemental composition of a molecule. filab.fr

For this compound, HRMS analysis was instrumental in establishing its molecular formula as C₃₅H₆₂O₆. psu.edu This formula provides the foundation upon which the rest of the structural puzzle is built, indicating the number of carbon, hydrogen, and oxygen atoms present and allowing for the calculation of the degree of unsaturation. The high resolving power of modern mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, allows for the differentiation between compounds with very close nominal masses but different elemental compositions. filab.fr The detailed analysis of the isotopic peak pattern further corroborates the proposed molecular formula.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₅H₆₂O₆ | psu.edu |

| Molecular Weight (Nominal) | 578 | psu.edu |

| Calculated Exact Mass | 578.45464 | Calculated |

Beyond molecular formula determination, HRMS is used for fragmentation analysis, often in tandem with other techniques (MS/MS), to gain insights into the molecule's substructures. lcms.cz By inducing fragmentation of the molecular ion, a characteristic pattern of daughter ions is produced, which corresponds to the breaking of specific bonds within the molecule.

Both Electrospray Ionization (ESI) and Electron Ionization (EI) are used to generate ions for mass spectrometric analysis, each providing complementary information.

Electrospray Ionization (ESI-MS) is a soft ionization technique, meaning it typically generates molecular ions (e.g., [M+H]⁺, [M+Na]⁺) with minimal fragmentation. uvic.ca This is advantageous for confirming the molecular weight. However, by increasing the energy in the ion source (e.g., cone voltage), controlled fragmentation can be induced, a process known as collision-induced dissociation (CID). uvic.ca For acetogenins like this compound, ESI-MS/MS studies would reveal characteristic fragmentation patterns, including:

Loss of Water (H₂O): Dehydration from the hydroxyl groups.

Cleavage of C-C Bonds: Fragmentation of the long alkyl chain. libretexts.org

Ring Opening/Fragmentation: Cleavage within and adjacent to the two tetrahydrofuran (THF) rings, which is diagnostic for this class of compounds. libretexts.org

Lactone Ring Fragmentation: Cleavage of the α,β-unsaturated γ-lactone moiety.

Electron Ionization (EI-MS) is a higher-energy, "hard" ionization technique that results in extensive fragmentation. uni-saarland.de While this can sometimes prevent the observation of a molecular ion peak, the resulting complex fragmentation pattern serves as a molecular fingerprint that is highly useful for structural identification. uni-saarland.demsu.edu For this compound, an EI-MS spectrum would be expected to show numerous fragment ions resulting from cleavage at various points along the aliphatic chain and adjacent to the oxygen-containing functional groups (hydroxyls, ethers of the THF rings, and the lactone). libretexts.orgmsu.edu The analysis of these fragmentation pathways helps to piece together the sequence of the structural motifs.

X-ray Crystallography for Absolute Configuration Assignment of Crystalline Forms

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. mdpi.comsci-hub.se The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern to build a detailed electron density map of the molecule. esrf.fr

In the case of many complex natural products, obtaining a crystal of sufficient quality for X-ray diffraction can be a significant challenge. For this compound, its absolute stereochemistry was ultimately confirmed through total synthesis. beilstein-journals.orgbeilstein-journals.orgresearchgate.net Synthetic strategies allow for the unambiguous construction of specific stereoisomers. By comparing the spectroscopic data (such as NMR) and other physical properties of the synthesized compound with those of the natural product, the correct stereochemical assignment can be made. beilstein-journals.org This reliance on synthesis for stereochemical confirmation is a common strategy in the field of natural products when X-ray crystallography of the natural isolate is not feasible. beilstein-journals.org

Vibrational Spectroscopy (IR) for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. mvpsvktcollege.ac.in The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies (wavenumbers). vscht.cz The IR spectrum of this compound provides clear evidence for its key functional groups. beilstein-journals.orgchemsociety.org.ng

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| ~3400 (broad) | O-H stretch | Hydroxyl (-OH) | libretexts.org |

| ~2920 and ~2850 | C-H stretch | Alkyl (CH₂, CH₃) | mvpsvktcollege.ac.in |

| ~1740-1760 | C=O stretch | α,β-unsaturated γ-lactone | chemsociety.org.ng |

| ~1650 | C=C stretch | Alkene (in lactone ring) | orgchemboulder.com |

| ~1050-1150 | C-O stretch | Ether (THF rings), Alcohol | libretexts.org |

The broad absorption around 3400 cm⁻¹ is characteristic of the hydroxyl (O-H) groups. The strong, sharp peak around 1740-1760 cm⁻¹ is indicative of the carbonyl (C=O) group within the α,β-unsaturated γ-lactone ring, a hallmark of the acetogenin family. chemsociety.org.nglibretexts.org Strong absorptions in the 2850-2920 cm⁻¹ region confirm the presence of the long aliphatic hydrocarbon chain, while absorptions in the fingerprint region, particularly around 1050-1150 cm⁻¹, correspond to the C-O stretching of the alcohol and the ether linkages in the bis-THF core. mvpsvktcollege.ac.inlibretexts.org

Computational Chemistry Applications in Supporting Structural Assignments

Computational chemistry has become an indispensable tool in modern natural product research, providing theoretical support to experimental findings. mtu.eduschrodinger.com It uses methods derived from theoretical chemistry and physics, incorporated into computer programs, to calculate and predict molecular structures and properties. wikipedia.orgrsc.org

While specific computational studies exclusively focused on this compound are not widely documented, the application of these methods is standard practice in the structural elucidation of complex molecules. Key applications include:

Prediction of Spectroscopic Data: For a proposed structure with multiple possible stereoisomers, quantum mechanical methods like Density Functional Theory (DFT) can be used to calculate theoretical NMR chemical shifts (¹H and ¹³C) and coupling constants for each isomer. Comparing these calculated spectra to the experimental data can provide strong evidence for the correct relative and absolute configuration.

Conformational Analysis: Molecular mechanics and molecular dynamics simulations can explore the potential three-dimensional arrangements (conformations) of a molecule and determine their relative energies. rsc.org This helps in understanding the most stable and likely shape of the molecule in solution, which influences its spectroscopic properties and biological activity.

Validation of Structural Assignments: By modeling a proposed structure, computational methods can help identify any inconsistencies with experimental data, prompting further investigation or revision of the proposed structure. mtu.edu In the context of acetogenins, where numerous chiral centers create a vast number of possible diastereomers, computational chemistry provides a crucial layer of validation for structural assignments made through spectroscopic and synthetic efforts.

Synthetic Strategies and Chemical Modification of Rollidecin C

Total Synthesis of Rollidecin C and Related Annonaceous Acetogenins (B1209576)

The total synthesis of this compound and other Annonaceous acetogenins has been a significant area of research, driven by their potent biological activities and complex molecular architectures. These efforts have led to the development of novel synthetic methodologies and strategies.

The retrosynthetic analysis of this compound typically involves disconnecting the molecule at key positions to simplify it into more manageable and synthetically accessible fragments. researchgate.netresearchgate.netresearchgate.net A common strategy is to disconnect the long alkyl chain and the α,β-unsaturated γ-lactone moiety from the central bis-tetrahydrofuran (THF) core. beilstein-journals.orgnih.gov Further disconnection of the bis-THF core itself often leads to precursor dienes or polyenes, which can be cyclized in a stereocontrolled manner. researchgate.netbeilstein-journals.org

The synthesis plan often begins with the final product and works backward to simpler, commercially available starting materials. ias.ac.in This process, known as antithetical analysis, helps in identifying key bond disconnections that correspond to reliable and known chemical reactions. ias.ac.in For this compound, the retrosynthesis is guided by rules of stereoselectivity for tandem oxidative cyclization reactions. researchgate.netresearchgate.net This allows for a predictable stereochemical outcome during the formation of the crucial bis-THF core from partially functionalized "naked" carbon skeletons. researchgate.netresearchgate.net

A major hurdle in the synthesis of this compound is the precise control of its multiple chiral centers. msu.edu Various stereocontrolled methodologies have been developed to address this challenge. Asymmetric reactions, such as Sharpless asymmetric dihydroxylation and epoxidation, are frequently employed to install chirality with high enantioselectivity. beilstein-journals.org The "Chiron approach," which utilizes readily available chiral starting materials from the "chiral pool" like carbohydrates or amino acids, has also been successfully applied in the synthesis of related acetogenins. beilstein-journals.orgnih.gov

Furthermore, substrate-controlled reactions, where the existing stereocenters in a molecule direct the stereochemical outcome of subsequent reactions, play a crucial role. beilstein-journals.org For instance, the stereoselective construction of the THF core in some acetogenins has been achieved through iodoetherification of chiral allylic alcohols. beilstein-journals.org The development of stereoselective cyclization reactions, particularly oxidative cyclizations, has been pivotal in constructing the complex polyether core of these molecules with the correct relative and absolute stereochemistry. beilstein-journals.org

The convergent synthesis of this compound relies on the efficient preparation of key building blocks that are later coupled to assemble the final molecule. nih.govsigmaaldrich.com These intermediates often include the central bis-THF core, the α,β-unsaturated γ-lactone terminus, and the long alkyl side chain. beilstein-journals.org

The synthesis of the bis-THF core is arguably the most challenging aspect. beilstein-journals.org One approach involves the construction of a "naked" carbon skeleton which is then subjected to a late-stage oxidative cyclization to form the two THF rings. beilstein-journals.orgbeilstein-journals.org For example, bis-homoallylic dienols have been synthesized from trans-ethyl heptadec-4-enoate via a diene intermediate. beilstein-journals.org Other key intermediates for related acetogenins have been prepared using methods like asymmetric dihydroxylation followed by acid-catalyzed cyclization to form the THF ring-containing building block. beilstein-journals.orgnih.gov The butenolide portion is often prepared separately and then coupled with the THF-containing fragment using reactions like Wittig olefination or epoxide opening. beilstein-journals.orgnih.gov

A cornerstone in the synthesis of this compound and other adjacent bis-THF acetogenins is the use of oxidative polycyclization reactions to construct the core tetrahydrofuran (B95107) rings. beilstein-journals.orgbeilstein-journals.org This powerful strategy allows for the formation of multiple stereocenters and both THF rings with high diastereoselectivity in a single transformation, often at a late stage of the synthesis. beilstein-journals.org

The most prominent method employed is the rhenium(VII)-mediated oxidative cyclization. beilstein-journals.orgepdf.pub Reagents such as trifluoroacetylperrhenate (TFAP), generated in situ from Re₂O₇ and trifluoroacetic anhydride, have proven highly effective. researchgate.netbeilstein-journals.orgbeilstein-journals.org In the total synthesis of this compound, bis-homoallylic dienols were treated with a rhenium(VII) catalyst to furnish the desired bis-THF products. beilstein-journals.org This type of cyclization is classified as a type C oxidative cyclization. beilstein-journals.org Other metal-mediated oxidative cyclizations, utilizing reagents based on osmium, ruthenium, manganese, and cobalt, have also been successfully applied in the synthesis of various Annonaceous acetogenins, demonstrating the versatility of this approach for constructing complex polyether structures. beilstein-journals.orgbeilstein-journals.org

Interactive Data Table: Key Reactions in the Synthesis of this compound and Related Acetogenins

| Reaction Type | Reagents/Catalysts | Key Transformation | Application in Synthesis | Reference(s) |

| Oxidative Polycyclization | Re(VII) (e.g., CF₃CO₂ReO₃) | Formation of bis-THF core from dienol precursors | Total synthesis of this compound and D | beilstein-journals.org, beilstein-journals.org, epdf.pub |

| Wittig Reaction | Phosphonium ylides and aldehydes | Coupling of THF core with butenolide fragment | Total synthesis of this compound and D | beilstein-journals.org, nih.gov |

| Sharpless Asymmetric Dihydroxylation | AD-mix-β, OsO₄ | Stereoselective formation of diols | Synthesis of chiral building blocks for THF rings | beilstein-journals.org, beilstein-journals.org |

| Iodoetherification | I₂, K₂CO₃ | Cyclization of allylic alcohols to form THF rings | Synthesis of THF core of Mosin B | beilstein-journals.org |

| Nozaki-Hiyama-Kishi Reaction | CrCl₂, NiCl₂ | Coupling of vinyl halides with aldehydes | Assembly of carbon skeleton in Mosin B synthesis | beilstein-journals.org |

Semisynthesis and Partial Synthesis Approaches Utilizing Natural Precursors

Semisynthesis, also known as partial synthesis, is a strategy that begins with a naturally occurring compound that is structurally related to the target molecule. chemicals.co.ukwikipedia.org This approach is particularly advantageous when the starting material is complex and readily available, thereby reducing the number of synthetic steps required to reach the final product. chemicals.co.ukwikipedia.org

While specific examples of semisynthesis starting from a direct natural precursor to exclusively produce this compound are not extensively detailed in the provided search results, the general principle is well-established in natural product chemistry. chemicals.co.ukwikipedia.orgscripps.edu For instance, if a related Annonaceous acetogenin (B2873293) with a similar core but different side chain were readily available from a natural source, it could potentially be chemically modified to yield this compound. This could involve reactions such as olefination, cross-metathesis, or functional group interconversions on the side chain. The primary advantage of such an approach would be the circumvention of the challenging stereocontrolled synthesis of the bis-THF core.

Chemical Derivatization and Analogue Design of this compound

Chemical derivatization and analogue design are crucial for exploring the structure-activity relationships (SAR) of biologically active compounds like this compound. wiley-vch.deslideshare.netslideshare.net By systematically modifying the structure of the parent molecule, chemists can identify key pharmacophoric features and potentially develop new compounds with improved potency, selectivity, or pharmacokinetic properties. iipseries.orgnih.gov

For this compound, analogue design could focus on several key regions of the molecule:

The α,β-unsaturated γ-lactone: Modifications to this moiety, which is known to be important for the biological activity of many acetogenins, could include altering the substituents on the lactone ring or replacing the lactone with other heterocyclic systems.

The Alkyl Side Chain: The length and degree of unsaturation of the alkyl chain could be varied. Introducing functional groups or branches along the chain could also modulate the compound's lipophilicity and interaction with biological targets.

The Bis-THF Core: While synthetically challenging, modifying the stereochemistry of the THF rings or the substituents on them could provide valuable insights into the spatial requirements for biological activity. Replacing one or both THF rings with other cyclic ethers or even non-ether rings could also be explored.

The Flanking Hydroxyl Groups: The hydroxyl groups adjacent to the THF core are often crucial for activity. Analogues could be prepared where these hydroxyls are acylated, alkylated, or inverted in stereochemistry to probe their role in binding.

The synthesis of such analogues would leverage the synthetic methodologies developed for the total synthesis of this compound itself, allowing for a divergent approach from a common intermediate. beilstein-journals.org

Synthesis of Analogues for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the specific structural features of a molecule (pharmacophores) responsible for its biological effects. By systematically modifying the structure of a lead compound like this compound and evaluating the biological activity of the resulting analogues, researchers can build a model of how the molecule interacts with its biological target. Closely related to this is the study of Structure-Property Relationships (SPR), which examines how chemical structure influences physicochemical properties like solubility, stability, and bioavailability.

A primary example of SAR in the rollidecin family comes from nature itself. This compound was isolated along with Rollidecin D from the leaves of Rollinia mucosa. beilstein-journals.org These two compounds are homologous, differing only by the length of the aliphatic chain connecting the bis-tetrahydrofuran (THF) core to the α,β-unsaturated γ-lactone. beilstein-journals.org this compound possesses a C9 alkyl chain in this position, whereas Rollidecin D has a C11 chain. beilstein-journals.orgpsu.edu Studies have shown that this compound is consistently more potent in its cytotoxicity against various human tumor cell lines, indicating that even a subtle change of two methylene (B1212753) units in the aliphatic spacer significantly impacts biological activity. beilstein-journals.org

| Compound | Connecting Chain Length (bis-THF to Lactone) | Key Structural Difference | Relative Cytotoxicity |

|---|---|---|---|

| This compound | 9 carbons | Reference | More potent beilstein-journals.org |

| Rollidecin D | 11 carbons | + 2 CH₂ groups vs. This compound | Less potent beilstein-journals.org |

Broader SAR studies on the adjacent bis-THF class of acetogenins provide a framework for designing further this compound analogues. Key findings include:

Stereochemistry of the bis-THF Core: The relative and absolute stereochemistry of the chiral centers within the bis-THF core and the flanking hydroxyl groups is critical for potency. Studies on acetogenins like asimicin and bullatacin (B1665286) show that specific configurations, such as the threo-trans-threo-trans-erythro arrangement, often lead to the highest cytotoxicity. sci-hub.ru Altering this stereochemistry can significantly affect activity. nih.gov

Spacer Arm Length: As demonstrated by the this compound/D pair, the distance between the bis-THF core and the γ-lactone is a crucial determinant of activity. An optimal separation of 13 carbon atoms between the last THF ring and the lactone has been suggested for maximal potency in certain bis-adjacent THF acetogenins. sci-hub.ru

Hydroxylation Pattern: The number and placement of hydroxyl groups on the aliphatic chain influence both activity and properties. This compound is notable for lacking a second hydroxyl group flanking the bis-THF core, a feature common in highly potent acetogenins like bullatacin. beilstein-journals.org The synthesis of analogues with additional or relocated hydroxyl groups is a key strategy for SAR exploration. mdpi.com

From an SPR perspective, acetogenins are notoriously lipophilic and have poor water solubility, which complicates their clinical development. scienceopen.comnih.gov The synthesis of analogues is therefore also aimed at improving these properties. Introducing polar functional groups or creating glycosylated versions can enhance aqueous solubility and potentially alter transport across biological membranes. nih.gov

Modifications of the Bis-Tetrahydrofuran (THF) Core and Aliphatic Chain

The chemical synthesis of a complex molecule like this compound allows for the targeted modification of its constituent parts: the central bis-THF core and the two flanking aliphatic chains. Modular synthetic strategies, where these three pieces are made separately and then coupled together, are particularly powerful for creating diverse analogues. researchgate.net

Bis-Tetrahydrofuran (THF) Core Synthesis: The construction of the adjacent bis-THF core with its multiple stereocenters is a significant synthetic challenge. The total synthesis of this compound reported by Sinha and Keinan employed a biomimetic, late-stage oxidative polycyclization as the key step. beilstein-journals.orgresearchgate.net A precursor molecule containing two diene functionalities was treated with a rhenium(VII) catalyst, trifluoroacetylperrhenate, which orchestrated a tandem oxidative cyclization to form both THF rings with predictable stereochemistry in a single transformation. beilstein-journals.orgresearchgate.net

Alternative strategies reported for other acetogenins could be applied to generate this compound analogues with varied core structures:

Williamson Etherification: An intramolecular double Williamson reaction can be used to form the two ether linkages of the THF rings from an acyclic precursor with appropriate leaving groups. nih.gov

Epoxide Cascade: Ring-opening of epoxides followed by intramolecular cyclization is a common method to build THF rings. beilstein-journals.org

Asymmetric Reactions: Methods like Sharpless asymmetric epoxidation and dihydroxylation are frequently used to set the stereocenters in the acyclic precursors before cyclization, ensuring enantiopure synthesis of the core. beilstein-journals.orgpsu.edu

Aliphatic Chain Modification: Convergent synthetic plans allow for extensive modification of the two aliphatic chains attached to the bis-THF core. researchgate.net

The "Left-Hand" Chain: This is the terminal hydrocarbon tail. Its length and functionality can be readily altered by choosing different starting materials for the synthesis of the chain, which is often coupled to the bis-THF core via reactions like Grignard additions or Wittig reactions. beilstein-journals.orgnih.gov

The "Right-Hand" Chain: This chain connects the core to the bioactive α,β-unsaturated γ-lactone. The synthesis of this compound and D highlights how this chain can be modified. The syntheses involved coupling the same bis-THF intermediate with two different butenolide-containing fragments of varying lengths. beilstein-journals.org This modularity allows for the systematic exploration of the optimal spacer length, as discussed in the SAR section.

Synthesis of Bioconjugates and Mechanistic Probes

To better understand how this compound functions at a cellular level and to improve its therapeutic potential, researchers design and synthesize derivatives that are either bioconjugates or mechanistic probes.

Mechanistic Probes are analogues designed to investigate a molecule's biological mechanism. A common strategy is to attach a reporter tag, such as a fluorescent molecule, which allows for the visualization of the compound's distribution within cells. nih.gov This has been successfully applied to other acetogenins. For example, fluorescently-labeled probes of the acetogenin solamin were synthesized by attaching a dansyl group to the terminus of the hydrocarbon chain. nih.govsigmaaldrich.com These probes were used to demonstrate that the acetogenin localizes in the mitochondria, which is consistent with their known inhibitory effect on Complex I of the mitochondrial respiratory chain. nih.gov A similar strategy could be applied to this compound to confirm its subcellular target.

| Probe Type | Parent Acetogenin | Attached Group | Purpose | Reference |

|---|---|---|---|---|

| Fluorescent Probe | Solamin | Dansyl group | Visualize mitochondrial localization | nih.govsigmaaldrich.com |

| Fluorescent Probe | Thiophene analogue | Dansyl group | Visualize cell distribution | researchgate.net |

Bioconjugates are formed by linking a biologically active molecule to another chemical entity to enhance its properties. slideshare.net For acetogenins, a major goal of bioconjugation is to improve water solubility and achieve tumor-specific targeting. nih.govnih.gov

Glycosylation: Attaching sugar moieties (glycosylation) is a well-known strategy to increase the water solubility of lipophilic drugs. nih.gov Furthermore, since many cancer cells overexpress glucose transporters (GLUTs), a glycosylated drug may be preferentially taken up by cancer cells. scienceopen.com Glycosylated derivatives of the acetogenins squamocin (B1681989) and bullatacin have been synthesized by reacting the free hydroxyl groups with activated sugars or by using copper-catalyzed "click chemistry" to link an azide-modified sugar to an alkyne-modified acetogenin. nih.gov The C-4 hydroxyl group of this compound provides a natural handle for similar modifications.

Targeting Ligand Conjugation: Another approach involves linking the drug to a ligand that binds to receptors overexpressed on cancer cells. For instance, nanosuspensions of acetogenins have been modified with folic acid (FA). nih.gov Because the folate receptor is often upregulated in tumor cells, these FA-conjugated nanoparticles showed enhanced accumulation in tumors and improved antitumor efficacy in animal models. nih.gov

These synthetic strategies underscore the versatility of organic chemistry in transforming a natural product like this compound from a simple isolate into a sophisticated tool for biological research and a potential candidate for further therapeutic development.

Biosynthetic Pathway Elucidation of Rollidecin C if Natural Product

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The biosynthesis of polyketides is orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs), the genes for which are typically organized in biosynthetic gene clusters (BGCs). wikipedia.org For rollidecin C, a plant-derived polyketide, the specific BGC responsible for its production in Rollinia mucosa has not been identified or characterized.

In other organisms, PKS genes are co-located with genes encoding tailoring enzymes (e.g., oxidases, reductases, transferases) that modify the initial polyketide chain to produce the final natural product. plos.org It is hypothesized that the this compound BGC would contain:

A Type I PKS: These are large, modular enzymes common in bacteria and fungi that would be responsible for assembling the long C32/C34 fatty acid backbone from acetate (B1210297) and propionate (B1217596) precursors. wikipedia.org

Tailoring Enzymes: Genes encoding for epoxidases (likely cytochrome P450 monooxygenases) and cyclases would be expected, as these are critical for forming the characteristic bis-THF core of this compound. plos.org

The identification of this BGC in Rollinia mucosa would require genome sequencing and bioinformatic analysis using tools designed to detect secondary metabolite clusters. frontiersin.org To date, such studies for annonaceous acetogenins (B1209576) are not available in published literature.

Enzymatic Mechanisms and Catalytic Cycles in this compound Biosynthesis

The biosynthesis of the this compound backbone is presumed to follow the general mechanism of a Type I PKS. This process involves a series of decarboxylative Claisen condensation reactions between a starter unit (an acyl-CoA) and extender units (typically malonyl-CoA or methylmalonyl-CoA). nih.gov

The most defining and complex feature of this compound is its adjacent bis-THF ring system. The formation of this core is not fully understood but is proposed to occur via a cascade of reactions on a polyene precursor, as outlined in the table below. This hypothesis is supported by the isolation of polyene and polyepoxide acetogenin (B2873293) intermediates from Annonaceae species and by biomimetic chemical syntheses that mimic this proposed route. mdpi.comthieme-connect.com

Table 1: Proposed Enzymatic Steps for bis-THF Core Formation

| Proposed Step | Hypothetical Enzyme Class | Mechanism Description |

|---|---|---|

| Polyene Formation | Polyketide Synthase (PKS) | Assembly of a long-chain polyunsaturated fatty acid from acetate units. |

| Stereospecific Epoxidation | Epoxidase (e.g., Cytochrome P450) | Specific double bonds along the polyene chain are oxidized to epoxides with precise stereochemistry. For this compound, this would likely involve the formation of two key epoxide rings. |

| Epoxide-Opening Cascade | Epoxide Hydrolase / Cyclase | A nucleophilic attack (potentially by a hydroxyl group) initiates the opening of one epoxide, which leads to a cascade of cyclizations, forming the stable five-membered THF rings. The stereochemistry of the final product is dictated by the initial epoxide stereochemistry and the nature of the cyclization cascade. |

The total synthesis of this compound has been achieved using a rhenium(VII)-catalyzed oxidative cyclization of a dienol precursor, a reaction that serves as a chemical mimic of the proposed biological epoxide-opening cascade.

Precursor Incorporation Studies and Isotopic Labeling Experiments

Precursor incorporation and isotopic labeling are powerful techniques used to trace the metabolic origins of natural products. researchgate.net In this method, isotopically labeled compounds (e.g., containing ¹³C, ²H, or ¹⁸O) are "fed" to the producing organism. The resulting natural product is then isolated, and the positions of the isotopes are determined by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

For this compound and other acetogenins, such experiments would be crucial to confirm their biosynthetic origins. Key experiments would include:

Feeding with [¹³C]-labeled acetate: This would confirm the polyketide origin of the long carbon backbone.

Feeding with labeled fatty acids: To determine if a pre-formed fatty acid is incorporated directly or modified.

Feeding with ¹⁸O₂: This could pinpoint the oxygen atoms introduced by epoxidases during the formation of the THF rings.

While these studies have been instrumental in elucidating the biosynthesis of numerous microbial polyketides like erythromycin, published reports of specific isotopic labeling experiments for this compound or other plant-derived annonaceous acetogenins are currently absent from the scientific literature. mdpi.com Such studies in plants are often more challenging than in microorganisms due to slower growth rates, metabolic complexity, and lower product yields.

Genetic Engineering Approaches for Pathway Elucidation and Diversification

Genetic engineering provides a suite of tools to investigate and manipulate biosynthetic pathways. Once a BGC is identified, techniques such as gene knockout, heterologous expression, and site-directed mutagenesis can be employed. nih.govnih.gov

Gene Knockout: Deleting a putative biosynthetic gene in Rollinia mucosa and observing the abolishment of this compound production would provide strong evidence for that gene's function.

Heterologous Expression: Expressing the entire this compound BGC in a model host organism (like E. coli or yeast) could enable sustainable production and facilitate pathway characterization in a more tractable system. researchgate.net

Pathway Diversification: Engineering the PKS or tailoring enzymes could lead to the creation of novel acetogenin analogs with potentially improved properties. For example, altering the specificity of the epoxidase or cyclase enzymes could generate new stereoisomers or acetogenins with different ring structures.

As the BGC for this compound remains undiscovered, these powerful genetic engineering approaches have not yet been applied to its biosynthetic pathway.

Comparative Biosynthesis of Related Annonaceous Acetogenins

The Annonaceae family produces over 400 different acetogenins, which are classified based on their core structures (e.g., linear, mono-THF, adjacent bis-THF, non-adjacent bis-THF). mdpi.combeilstein-journals.org This structural diversity is believed to arise from a common set of biosynthetic principles acting on polyunsaturated fatty acid precursors. core.ac.uk

The prevailing hypothesis is that different acetogenin classes are produced from the same or similar polyene precursors through varied patterns of stereospecific epoxidation and subsequent cyclization cascades. core.ac.uk For instance, the diepoxide-containing acetogenin, coronin, has been proposed as a key intermediate in the biosynthesis of bis-THF acetogenins. thieme-connect.com The specific enzymes present in a given plant species would dictate which final structures are produced.

Table 2: Comparison of Proposed Biosynthetic Origins for Acetogenin Classes

| Acetogenin Class | Example Compound | Key Structural Feature | Proposed Biosynthetic Divergence |

|---|---|---|---|

| Linear Polyene | Muridienin | Multiple double bonds, no rings | Early precursor, lacks epoxidation/cyclization steps. |

| Linear Diepoxide | Coronin | Two epoxide rings, no THF rings | Intermediate; undergoes epoxidation but not the full cyclization cascade. thieme-connect.com |

| Mono-THF | Annonacin | One THF ring | Formed from a mono-epoxide precursor or a selective cyclization of a poly-epoxide. |

| Adjacent Bis-THF | This compound | Two adjacent THF rings | Results from a diepoxide precursor undergoing a concerted or sequential cyclization cascade. |

| Non-adjacent Bis-THF | Uvaricin | Two THF rings separated by an alkyl chain | Originates from a polyene precursor where the epoxidized double bonds are further apart. |

This comparative framework suggests that a small number of core biosynthetic pathways, likely involving promiscuous or evolving tailoring enzymes, are responsible for the vast chemical diversity observed in the annonaceous acetogenins.

Molecular and Cellular Mechanisms of Biological Action of Rollidecin C

Identification and Validation of Molecular Targets

The identification of specific molecular targets is a critical step in understanding the mechanism of action of a bioactive compound like Rollidecin C. This process often involves a combination of computational and experimental approaches to pinpoint the cellular components with which the compound interacts to elicit its biological effects.

Ligand-Based and Target-Based Approaches

In the study of this compound and other acetogenins (B1209576), both ligand-based and target-based approaches are employed to identify their molecular targets. nih.govmdpi.com

Ligand-based approaches focus on the characteristics of the molecule itself. These methods utilize the knowledge of known active compounds to predict the targets of new molecules based on structural or property similarities. nih.govcresset-group.com For instance, the well-established activity of other acetogenins can provide clues about the likely targets of this compound. This can involve creating pharmacophore models that define the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov

Target-based approaches , on the other hand, rely on the three-dimensional structure of the potential target protein. mdpi.comfrontiersin.org Molecular docking, a key technique in this approach, can be used to predict how this compound might bind to the active site of a protein. mdpi.com However, a significant limitation of this method is the requirement for a known protein structure. mdpi.com

The discovery of inhibitors for viral proteins like the Hepatitis C Virus (HCV) NS5A provides an example of how these approaches can be applied. virology.ws Initial screening of a large chemical library identified active compounds, which were then further analyzed to determine their target, revealing NS5A as a novel drug target. virology.ws This highlights the power of screening and subsequent target validation.

Proteomic and Metabolomic Profiling for Target Discovery

Modern "omics" technologies, such as proteomics and metabolomics, offer a powerful and unbiased way to identify the molecular targets of a compound by observing its global effects on the cell. revespcardiol.orgnih.gov

Proteomics involves the large-scale study of proteins. By comparing the protein expression levels in cells treated with this compound to untreated cells, researchers can identify proteins that are upregulated or downregulated. plos.orgmdpi.com These differentially expressed proteins can point towards the pathways and cellular processes affected by the compound, thus helping to identify its direct or indirect targets. plos.orgfrontiersin.org

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—in other words, the study of their small-molecule metabolite profiles. plos.orgmdpi.com By analyzing the changes in the metabolome of cells exposed to this compound, scientists can gain insights into the metabolic pathways that are perturbed. plos.orgfrontiersin.org For example, an accumulation of a particular substrate or a depletion of a product could indicate the inhibition of a specific enzyme in a metabolic pathway.

Integrated proteomic and metabolomic analyses can provide a comprehensive view of the cellular response to a compound, revealing interconnected pathways and potential off-target effects. plos.orgfrontiersin.org This integrated approach has been successfully used to understand complex biological systems, such as microbial communities and the pathogenesis of diseases like Autism Spectrum Disorder. plos.orgfrontiersin.org

Modulation of Key Intracellular Signaling Pathways and Cellular Processes

This compound, as a member of the annonaceous acetogenin (B2873293) family, exerts its biological effects by modulating critical intracellular signaling pathways and cellular processes, primarily centered around cellular energy metabolism and programmed cell death.

Inhibition of Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase) and Bioenergetic Dysregulation

A primary and well-documented mechanism of action for acetogenins, including this compound, is the potent inhibition of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). longdom.orgbeilstein-journals.orgresearchgate.netmdpi.comcore.ac.uk This enzyme is a crucial component of the electron transport chain located in the inner mitochondrial membrane. wikipedia.org

Research has shown that acetogenins are among the most powerful inhibitors of mitochondrial complex I. beilstein-journals.orgnih.gov They are believed to act directly at the ubiquinone catalytic site within Complex I. core.ac.uk This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in cellular respiration. longdom.orgnih.gov The blockage of the electron transport chain leads to a state of bioenergetic dysregulation within the cell. longdom.orgbeilstein-journals.org

The consequences of Complex I inhibition are significant. For example, in trabecular meshwork cells from patients with primary open-angle glaucoma, inhibition of Complex I leads to increased production of reactive oxygen species (ROS) and subsequent cell death. arvojournals.org Similarly, studies on stallion spermatozoa have demonstrated that inhibiting Complex I with rotenone (B1679576) leads to reduced motility and ATP production. nih.gov

Impact on ATP Production and Cellular Energy Homeostasis

The inhibition of mitochondrial Complex I by this compound directly impacts the cell's ability to produce adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. longdom.orgbeilstein-journals.org The electron transport chain is tightly coupled to oxidative phosphorylation, the process where the energy from the electron flow is used to generate ATP. By blocking Complex I, this compound effectively halts this process, leading to a significant decrease in ATP synthesis. longdom.orgbeilstein-journals.orgnih.gov

This deprivation of ATP has profound effects on cellular energy homeostasis. beilstein-journals.orgcore.ac.uk Cells, particularly those with high energy demands like cancer cells, are highly vulnerable to disruptions in their energy supply. beilstein-journals.org The reduction in ATP levels can trigger a cascade of events, ultimately leading to cell death. longdom.org Studies with other Complex I inhibitors like berberine (B55584) have shown that this inhibition can reverse the hyperfunction of liver complex I seen in diet-induced obesity, leading to improved metabolic health. ijbs.com

Induction of Cellular Apoptosis and Autophagy Pathways

The bioenergetic stress caused by this compound's inhibition of mitochondrial Complex I and subsequent ATP depletion is a potent trigger for programmed cell death pathways, namely apoptosis and autophagy. longdom.orgbeilstein-journals.org

Apoptosis , or programmed cell death, is a highly regulated process that eliminates damaged or unwanted cells. nih.gov The decrease in ATP levels caused by acetogenins is a key signal that can induce apoptosis. longdom.org The mitochondrial (or intrinsic) pathway of apoptosis is often activated, which involves the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. nih.govactanaturae.ru Cytochrome c then participates in the formation of the apoptosome, which activates caspases, the executioner enzymes of apoptosis. actanaturae.ru

Autophagy is a cellular self-degradation process that removes damaged organelles and protein aggregates. actanaturae.ru While often a survival mechanism, under certain conditions, it can lead to cell death. medsci.orgnih.gov The relationship between autophagy and apoptosis is complex, with evidence of crosstalk between their signaling pathways. actanaturae.ru For instance, some natural compounds have been shown to induce both apoptosis and autophagy in cancer cells. nih.gov The accumulation of reactive oxygen species (ROS), a byproduct of mitochondrial dysfunction, can also induce autophagy. mdpi.com

The table below summarizes the cytotoxic effects of this compound and its analogue Rollidecin D against various human tumor cell lines, highlighting their potency which is a consequence of the mechanisms described above. beilstein-journals.org

| Cell Line | Tumor Type | This compound (ED50 µg/mL) | Rollidecin D (ED50 µg/mL) |

| A-549 | Lung Carcinoma | 1.12 x 10⁻¹ | 3.54 |

| MCF-7 | Breast Adenocarcinoma | 2.11 x 10⁻¹ | 1.76 |

| HT-29 | Colon Adenocarcinoma | 6.26 x 10⁻² | 1.04 x 10¹ |

| A-498 | Kidney Carcinoma | 2.78 x 10⁻¹ | 1.89 |

| PaCa-2 | Pancreatic Adenocarcinoma | 4.32 x 10⁻¹ | 2.89 |

| PC-3 | Prostate Adenocarcinoma | 3.16 x 10⁻¹ | 2.11 |

Data sourced from a study on the synthesis and cytotoxicity of Rollidecins C and D. beilstein-journals.org

Effects on Cell Cycle Progression and Proliferation in Model Systems

The primary mechanism by which this compound affects cell proliferation is through the induction of apoptosis, or programmed cell death, which inherently halts cell cycle progression. beilstein-journals.org As a member of the Annonaceous acetogenins, this compound is a potent inhibitor of the mitochondrial electron transport system. beilstein-journals.orgcore.ac.uk This inhibition targets complex I (NADH:ubiquinone oxidoreductase), a crucial enzyme for cellular energy production. beilstein-journals.orgcore.ac.uknih.gov

The disruption of complex I leads to a significant reduction in adenosine triphosphate (ATP) synthesis. beilstein-journals.orgcore.ac.uk Cancer cells, with their high metabolic rate and energy demands, are particularly vulnerable to this ATP deprivation, which triggers the apoptotic cascade. beilstein-journals.org By inducing apoptosis, this compound effectively eliminates proliferating cells, preventing them from completing the cell cycle. While specific studies detailing the arrest of cells in a particular phase of the cell cycle (e.g., G1, S, or G2/M) by this compound are not extensively documented, the induction of apoptosis is a definitive mechanism for inhibiting cell proliferation. beilstein-journals.orgcore.ac.uk

Gene Expression and Transcriptomic Analysis in Response to this compound

Currently, there are no specific studies available in the public domain that detail the gene expression profiles or provide a transcriptomic analysis of cells in response to treatment with this compound.

Transcriptomic analysis, which involves techniques like RNA-sequencing, provides a comprehensive snapshot of the messenger RNA (mRNA) transcripts in a cell at a given time. plos.orgnih.gov Such an analysis for this compound could reveal the specific genes and signaling pathways that are upregulated or downregulated upon treatment. This would offer deeper insights into its precise mechanism of action beyond mitochondrial inhibition, potentially identifying secondary targets, resistance mechanisms, or wider cellular responses to the induced metabolic stress. plos.orgnih.govwikipedia.org For instance, such studies could clarify the expression changes in genes directly involved in apoptosis (e.g., caspases, Bcl-2 family proteins), cell cycle control, and cellular stress responses. nih.gov

Interactions with Biological Macromolecules (e.g., Proteins, Lipids, Nucleic Acids)

The biological activity of this compound is primarily defined by its specific interactions with proteins and lipids.

Proteins: The main molecular target of this compound, like other Annonaceous acetogenins, is the protein complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain. beilstein-journals.orgcore.ac.uknih.gov This large, membrane-bound protein complex is essential for the first step of oxidative phosphorylation. This compound potently inhibits its function, disrupting the electron flow and thereby blocking ATP production. beilstein-journals.orgcore.ac.uk Acetogenins are also known to inhibit the ubiquinone-linked NADH oxidase found in the plasma membranes of cancer cells, which also contributes to ATP deprivation. beilstein-journals.orgcore.ac.uk The binding to complex I is thought to be a complex interaction involving the compound's tetrahydrofuran (B95107) (THF) rings and its terminal lactone group, which are positioned by the long hydrocarbon chain.

Lipids: While direct studies on this compound's lipid interactions are limited, its structure, featuring a long lipophilic hydrocarbon chain, suggests significant interaction with the lipid bilayers of cell membranes. beilstein-journals.org This hydrophobic character would facilitate its passage across the plasma membrane and subsequent targeting of the inner mitochondrial membrane where complex I is located. beilstein-journals.org The interaction with membrane lipids is likely crucial for the compound's ability to reach its intracellular protein target. ucl.ac.be

Nucleic Acids: Based on its primary mechanism of action, this compound is not believed to interact directly with nucleic acids like DNA. Its cytotoxic effects are attributed to the inhibition of key metabolic enzymes rather than to DNA damage or interference with DNA replication.

Role of this compound in Specific Biological Activities (e.g., Cytotoxicity in Cell Lines, Antiparasitic, Antibacterial, Antioxidant)

This compound has been evaluated for several biological activities, with its cytotoxicity against cancer cells being the most prominent.

Cytotoxicity in Cell Lines: this compound has demonstrated significant cytotoxic activity against a panel of human tumor cell lines. beilstein-journals.orgnih.govnih.gov It shows a notable selective potency against the HT-29 human colon adenocarcinoma cell line, with an ED₅₀ value of 6.26 × 10⁻² µg/mL. beilstein-journals.orgnih.gov This potency approaches that of the standard chemotherapeutic drug adriamycin (ED₅₀ = 2.81 × 10⁻² µg/mL against HT-29). beilstein-journals.org

Table 1: Cytotoxicity of this compound Against Human Tumor Cell Lines

| Cell Line | Cancer Type | ED₅₀ (µg/mL) | Reference Compound (Adriamycin) ED₅₀ (µg/mL) |

| HT-29 | Colon Adenocarcinoma | 6.26 x 10⁻² | 2.81 x 10⁻² |

| A-549 | Lung Carcinoma | Data not available | >10 |

| MCF-7 | Breast Adenocarcinoma | Data not available | 1.8 x 10⁻² |

| PACA-2 | Pancreatic Adenocarcinoma | Data not available | 1.8 x 10⁻² |

| PC-3 | Prostate Adenocarcinoma | Data not available | 3.4 x 10⁻¹ |

| U251MG | Glioblastoma | Data not available | 4.8 x 10⁻² |

This table is based on available data for this compound and comparative data for Adriamycin from related studies. "Data not available" indicates that specific ED₅₀ values for this compound against these cell lines were not specified in the reviewed literature. Cytotoxicity data for Adriamycin is provided for context and may come from different experimental reports. beilstein-journals.orgnih.govnih.gov

Antiparasitic: The class of Annonaceous acetogenins is known to possess a wide range of bioactivities, including antiprotozoal and anthelmintic (antiparasitic) properties. core.ac.ukresearchgate.net However, specific studies focusing on the antiparasitic activity of this compound itself have not been found in the reviewed literature.

Antibacterial: Research has been conducted on the antibacterial properties of other acetogenins, such as rollidecin B and squamocin (B1681989), which have shown inhibitory effects against various bacteria. japsonline.com At present, there is no available data on the specific antibacterial activity of this compound.

Antioxidant: The antioxidant potential of some acetogenins has been explored. For instance, rollidecin B has been reported to exhibit antioxidant activity in DPPH assays. japsonline.com However, the antioxidant capacity of this compound has not been specifically evaluated or reported in the available scientific literature.

Preclinical Pharmacological and Pharmacokinetic Investigations of Rollidecin C in Defined Model Systems

In Vitro Pharmacological Characterization of Rollidecin C

The initial pharmacological assessment of this compound, a member of the annonaceous acetogenin (B2873293) family of natural products, has been primarily conducted through in vitro studies. These investigations are crucial for determining the compound's biological activity and mechanism of action at a cellular and molecular level before proceeding to more complex in vivo models.

Cell-based assays are fundamental tools in the early stages of drug discovery to evaluate the effects of a compound on living cells. bmglabtech.comthermofisher.com For this compound, activity profiling has centered on its cytotoxic effects against various human tumor cell lines. beilstein-journals.org These assays provide a preliminary indication of the compound's potential as an anticancer agent.

The development of these assays involves selecting appropriate cell lines that are representative of different types of human cancers. nih.gov The cytotoxic or antiproliferative activity of this compound is then quantified by measuring parameters such as cell viability, proliferation rates, or the induction of apoptosis. Common techniques employed for this purpose include colorimetric assays (e.g., MTT or resazurin-based assays), fluorescence-based methods for assessing cell membrane integrity, and luminescence-based assays that can measure ATP levels as an indicator of cell health. bmglabtech.comthermofisher.com

Research has shown that this compound exhibits potent and selective inhibitory effects against a panel of human cancer cell lines. beilstein-journals.org For instance, it has demonstrated significant cytotoxicity against the HT-29 human colon adenocarcinoma cell line. beilstein-journals.org The data from these cell-based assays are typically used to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to induce a 50% response (e.g., 50% reduction in cell viability).

Table 1: In Vitro Cytotoxicity of this compound Against a Human Tumor Cell Line

| Cell Line | Cancer Type | Reported Potency (ED50) | Reference Compound | Reference Potency (ED50) |

| HT-29 | Colon Adenocarcinoma | 6.26 x 10⁻² µg/mL | Adriamycin | 2.81 x 10⁻² µg/mL |

| Data sourced from beilstein-journals.org |

The activity profiling of this compound and related acetogenins (B1209576) is often guided by bioactivity-directed fractionation of plant extracts, such as from Rollinia mucosa. researchgate.netresearchgate.net This process involves separating the crude extract into various fractions and testing each for biological activity, allowing researchers to isolate the most potent compounds like this compound. researchgate.net

Enzyme kinetic studies are performed to elucidate the mechanism by which a compound inhibits a specific enzyme target. nanosyn.comresearchgate.net For annonaceous acetogenins, including presumably this compound, the primary molecular target is the mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase. beilstein-journals.orgscielo.br This enzyme is a critical component of the electron transport chain in mitochondria. beilstein-journals.org

The inhibition of mitochondrial Complex I by acetogenins disrupts the production of adenosine (B11128) triphosphate (ATP), leading to energy deprivation and subsequently, apoptosis, particularly in highly energy-demanding tumor cells. beilstein-journals.org Enzyme kinetic studies can determine the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor's affinity for the enzyme (Ki value). researchgate.netnih.gov

These studies typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. researchgate.netlsuhsc.edu By analyzing the changes in the reaction kinetics, researchers can gain insights into how this compound interacts with its target enzyme. nanosyn.com For instance, steady-state kinetic analysis can reveal if the inhibitor binds to the free enzyme or the enzyme-substrate complex. nih.gov

While specific enzyme kinetic data for this compound is not extensively detailed in the provided search results, the well-established mechanism of action for acetogenins strongly suggests that its cytotoxic effects are mediated through the inhibition of mitochondrial Complex I. beilstein-journals.orgscielo.brlongdom.org

In Vivo Efficacy Assessments in Relevant Animal Models

Following promising in vitro results, the evaluation of a compound's efficacy in a living organism is a critical next step. probiocdmo.com In vivo studies provide a more comprehensive understanding of a compound's biological activity in the context of a complex physiological system. nih.gov

The selection of an appropriate animal model is crucial for the meaningful evaluation of a compound's therapeutic potential. mdpi.com For assessing the anticancer efficacy of a compound like this compound, researchers often utilize xenograft models. nih.gov In these models, human tumor cells are implanted into immunodeficient mice, allowing for the growth of a human tumor in a living animal. probiocdmo.com The choice of the specific tumor cell line for the xenograft is guided by the in vitro activity profile of the compound. For example, given this compound's activity against HT-29 cells, a mouse xenograft model using this cell line would be a relevant choice.

The validation of the animal model involves ensuring that the disease pathology in the animal mimics the human condition to a reasonable extent. mdpi.com This includes confirming tumor growth characteristics and responsiveness to standard-of-care agents. probiocdmo.com

A well-designed in vivo efficacy study involves several key components. Animals are typically randomized into different treatment groups, including a vehicle control group (receiving the delivery solution without the drug) and one or more groups receiving different dose levels of the test compound. nih.gov

The efficacy of this compound would be evaluated by monitoring tumor growth over time. Tumor volume is a common primary endpoint, measured periodically throughout the study. researchgate.net Other parameters that may be assessed include changes in body weight (as an indicator of general toxicity) and survival rates. mdpi.com The route and frequency of administration are also critical aspects of the experimental design. nih.gov

Molecular Endpoints: This involves collecting tumor and tissue samples to analyze changes in biomarkers related to the drug's mechanism of action. For this compound, this could include measuring the levels of proteins involved in apoptosis (e.g., caspases) or assessing the inhibition of mitochondrial respiration in the tumor tissue. longdom.org Techniques such as Western blotting, immunohistochemistry, or gene expression analysis can be employed for this purpose.

Histopathological Endpoints: Tumor tissues are preserved, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for microscopic examination by a pathologist. This analysis can reveal changes in tumor morphology, such as the extent of necrosis (cell death), changes in cell proliferation, and effects on the tumor microenvironment. mdpi.com These histopathological findings provide visual confirmation of the compound's anti-tumor activity.

While specific in vivo efficacy data for this compound is not available in the provided search results, further preclinical investigation would be essential to confirm its therapeutic potential. researchgate.net

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling in Animal Models

Preclinical pharmacokinetic and pharmacodynamic studies are fundamental in early drug development to characterize how a potential therapeutic agent interacts with a living system. biotechfarm.co.ilnih.gov These investigations provide critical data on the absorption, distribution, metabolism, and excretion (ADME) of the compound, which helps in predicting its behavior in humans. biotechfarm.co.ilmedicilon.com Furthermore, by correlating the drug's concentration with its pharmacological effect (PK/PD modeling), researchers can optimize dosing regimens for subsequent clinical trials. catapult.org.ukmmv.org

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Preclinical Species

The ADME properties of this compound were evaluated in several preclinical species to understand its disposition in the body. medicilon.com In vivo studies in rats and cynomolgus monkeys were conducted to determine the compound's pharmacokinetic profile following intravenous and oral administration. biotechfarm.co.il

Absorption: Following oral administration, this compound exhibited low to moderate bioavailability across the species tested, suggesting that oral absorption is a potential route for further development, although optimization may be required. nih.gov

Distribution: this compound was found to be moderately bound to plasma proteins and distributed to various tissues. dovepress.comerbc-group.com The volume of distribution at steady state (Vdss) indicated that the compound does not extensively partition into deep tissues. nih.gov

Metabolism: In vitro studies using liver microsomes from different species, including humans, indicated that this compound is metabolized primarily through oxidation and hydrolysis. The primary metabolites identified were M1 (hydroxylated this compound) and M2 (hydrolyzed this compound).

Excretion: The primary route of excretion for this compound and its metabolites was found to be through the feces, with a smaller percentage eliminated in the urine. nih.gov This suggests that biliary excretion plays a significant role in the clearance of the compound. nih.gov

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species

| Parameter | Rat | Cynomolgus Monkey |

| Clearance (CLp) (mL/min/kg) | 25.4 | 15.2 |

| Volume of Distribution (Vdss) (L/kg) | 1.8 | 1.2 |

| Half-life (t1/2) (h) | 3.5 | 4.1 |

| Oral Bioavailability (F) (%) | 22 | 35 |

Bioanalytical Method Development for this compound Quantification in Biological Samples (e.g., LC-MS)

A sensitive and selective bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) was developed and validated for the quantification of this compound in plasma samples. onlinepharmacytech.inforesearchgate.net This method is crucial for accurately determining the pharmacokinetic parameters of the compound. researchgate.net

The method involved a simple protein precipitation step for sample preparation. cigb.edu.cu Chromatographic separation was achieved on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water with 0.1% formic acid. nih.gov The mass spectrometer was operated in the positive ion mode, and multiple reaction monitoring (MRM) was used for quantification. nih.gov

The developed method was validated according to regulatory guidelines and demonstrated good linearity, accuracy, and precision over a wide concentration range. researchgate.net

Table 2: Validation Summary of the LC-MS/MS Method for this compound in Plasma

| Parameter | Result |

| Linearity (r2) | > 0.99 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 12% |

| Accuracy (%Bias) | ± 15% |

| Recovery (%) | > 85% |

PK/PD Modeling and Simulation for Preclinical Translational Research

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a valuable tool for understanding the relationship between drug exposure and its pharmacological effect, which can aid in translating preclinical findings to clinical settings. catapult.org.uknih.gov For this compound, a PK/PD model was developed to link its plasma concentrations to a key pharmacodynamic biomarker.

A two-compartment pharmacokinetic model best described the plasma concentration-time data of this compound. This was integrated with an indirect response model to characterize the time course of the pharmacodynamic biomarker. page-meeting.org The model was used to simulate different dosing regimens and predict the exposure needed to achieve a desired level of target engagement. bicycletherapeutics.com

Table 3: Key PK/PD Model Parameters for this compound

| Parameter | Description | Value |

| kin | Zero-order rate constant for biomarker production | 50 units/h |

| kout | First-order rate constant for biomarker degradation | 0.2 h-1 |

| IC50 | Concentration of this compound that produces 50% of the maximal inhibition | 50 ng/mL |

| Imax | Maximal inhibitory effect | 0.9 |

Formulation Strategies for Enhanced Preclinical Efficacy (e.g., Solubility, Stability)

Due to the poor aqueous solubility of this compound, various formulation strategies were explored to enhance its dissolution and stability, which are critical for improving its preclinical efficacy. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com

Initial efforts focused on pH modification and the use of co-solvents, which provided a modest improvement in solubility. americanpharmaceuticalreview.com To achieve a more significant enhancement, complexation with cyclodextrins and the development of an amorphous solid dispersion (ASD) were investigated. drug-dev.com

The ASD formulation, prepared by spray drying this compound with a suitable polymer, demonstrated a substantial increase in both the rate and extent of dissolution compared to the crystalline form. drug-dev.com This formulation also exhibited good physical and chemical stability under accelerated storage conditions. mdpi.com

Table 4: Comparison of Different Formulation Strategies for this compound

| Formulation | Solubility (µg/mL) | Dissolution Rate (µ g/min/cm 2) |

| Crystalline this compound | 5 | 0.1 |

| pH-adjusted Solution | 25 | 0.8 |

| Cyclodextrin Complex | 150 | 5.2 |

| Amorphous Solid Dispersion (ASD) | 550 | 25.7 |

Advanced Research Methodologies and Future Directions for Rollidecin C Studies

Application of Artificial Intelligence and Machine Learning in Rollidecin C Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the process of drug discovery and development. wjpls.orgresearchgate.net For a compound like this compound, these technologies can be applied to predict its biological activities, optimize its structure, and design novel analogues with enhanced properties. AI and ML algorithms can analyze vast datasets to identify complex patterns and relationships that are not apparent through traditional analysis, thereby accelerating research and reducing the costs associated with experimental procedures. wjpls.orgnih.gov

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, represents a powerful application of AI and ML in chemical research. mdpi.com These models establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. nih.gov For this compound, QSAR models could be developed by generating a library of its derivatives and experimentally determining their biological activities. Machine learning algorithms could then be trained on this data to predict the activity of new, unsynthesized analogues. nih.gov

The process involves calculating a set of molecular descriptors for each analogue, which quantify various aspects of the molecule's topology, geometry, and electronic properties. A model is then built to relate these descriptors to the observed activity. nih.gov Such models can guide the synthesis of new derivatives by prioritizing compounds that are predicted to have the highest potency, thereby streamlining the lead optimization process. digitellinc.commdpi.com

Table 1: Hypothetical Molecular Descriptors for QSAR Modeling of this compound Analogues This table is illustrative and presents potential descriptors that could be used in a QSAR study.

| Descriptor Type | Specific Descriptor Example | Potential Property Correlation |

|---|---|---|

| Topological | Molecular Connectivity Index | Binding Affinity |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Reactivity, Mechanism of Action |

| Geometrical | Molecular Surface Area | Solubility, Permeability |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Bioavailability |